2-(Diphenylphosphino)benzoic acid

Catalog No.
S704513
CAS No.
17261-28-8
M.F
C19H15O2P
M. Wt
306.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)benzoic acid

CAS Number

17261-28-8

Product Name

2-(Diphenylphosphino)benzoic acid

IUPAC Name

2-diphenylphosphanylbenzoic acid

Molecular Formula

C19H15O2P

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C19H15O2P/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21)

InChI Key

UYRPRYSDOVYCOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions:

-(Diphenylphosphino)benzoic acid (also known as (2-Carboxyphenyl)diphenylphosphine) is primarily used as a ligand in transition-metal catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis, allowing the formation of carbon-carbon bonds between different organic molecules.

The diphenylphosphino group of 2-(Diphenylphosphino)benzoic acid binds to the transition metal center, while the carboxylic acid group acts as a chelating group, further stabilizing the complex. This combination provides a versatile ligand suitable for various cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and various nucleophiles (Nu) using a palladium catalyst.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids (Ar-B(OH)2 or R-B(OH)2) and various electrophiles (RX) using a palladium catalyst.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents (R-SnX3) and various electrophiles (RX) using a palladium catalyst.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes (RC≡CH) and aryl or vinyl halides (Ar-X or R-X) using a palladium catalyst and a copper co-catalyst.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents (RZnX) and various electrophiles (RX) using a palladium or nickel catalyst.
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides (Ar-X or R-X) using a palladium catalyst.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes (R2SiX2) and various electrophiles (RX) using a palladium catalyst.

The effectiveness of 2-(Diphenylphosphino)benzoic acid as a ligand stems from its ability to balance electronic and steric properties around the transition metal center. This balance allows for efficient catalytic activity while maintaining selectivity for the desired product.

Other Potential Applications:

Beyond its established role in cross-coupling reactions, 2-(Diphenylphosphino)benzoic acid is being explored for other potential applications. These include:

  • Development of new catalysts: Researchers are investigating the use of 2-(Diphenylphosphino)benzoic acid in the design of novel catalysts for various organic transformations, including asymmetric synthesis and hydrogenation reactions.
  • Material science applications: The unique properties of 2-(Diphenylphosphino)benzoic acid, such as its ability to bind to metal surfaces, are being explored for potential applications in material science, such as the development of new functional materials.

DPBA is a white solid that readily dissolves in polar organic solvents []. Its key importance lies in its function as a ligand in catalysts used for the Shell Higher Olefin Process (SHOP) []. This industrial process allows for the efficient production of linear alpha-olefins, which are essential building blocks for various plastics and other chemical products [].


Molecular Structure Analysis

The molecular structure of DPBA is characterized by two main functional groups: a diphenylphosphine (Ph2P) group and a carboxylic acid (COOH) group, both bonded to a central benzene ring []. The Ph2P group acts as the Lewis base, donating electron density to a metal center in a catalyst complex. The COOH group provides a site for attachment to a support material, enabling the catalyst to be immobilized and reused.

Here are some notable aspects of the structure:

  • The dihedral angle between the Ph2P group and the benzene ring is crucial for its effectiveness as a ligand. A specific angle allows for optimal overlap between the lone pair electrons on phosphorus and the aromatic system of the benzene ring, influencing the electronic properties of the Ph2P group.

Chemical Reactions Analysis

Synthesis:

DPBA is typically synthesized through the reaction of sodium diphenylphosphide (NaPh2P) with sodium 2-chlorobenzoate (NaOOC-C6H4-Cl) [].

NaPh2P + NaOOC-C6H4-Cl -> Ph2P-C6H4-COOH + 2 NaCl

Other Relevant Reactions:

DPBA is a versatile ligand that can participate in various coordination reactions with metal centers to form catalyst complexes. The specific reactions involved depend on the desired catalyst for the SHOP process. These reactions typically involve the displacement of a chloride ligand on the metal by the Ph2P group of DPBA.

Physical and Chemical Properties

  • Melting Point: 174-181 °C (literature value) [].
  • Boiling Point: Not readily available, as DPBA decomposes at high temperatures.
  • Solubility: Soluble in polar organic solvents such as dichloromethane and THF [].
  • Stability: Relatively stable under ambient conditions, but can decompose at high temperatures or upon exposure to strong acids or bases.

DPBA functions as a chelating ligand in the SHOP process catalysts. It coordinates to a metal center (often palladium or nickel) through the Ph2P group, forming a complex that activates ethylene and other alpha-olefins for chain growth polymerization. The specific details of the mechanism depend on the exact catalyst system employed.

  • Dust: Inhalation of DPBA dust can irritate the respiratory tract. Wear appropriate personal protective equipment (PPE) such as a respirator when handling the powder form.
  • Skin and Eye Contact: DPBA may cause skin or eye irritation. Wear gloves and safety glasses when working with the compound.
  • Disposal: Dispose of DPBA according to local regulations for hazardous waste.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17261-28-8

Wikipedia

2-(Diphenylphosphino)benzoic acid

General Manufacturing Information

Benzoic acid, 2-(diphenylphosphino)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types